molecular formula C14H13N3S B8371179 4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

Cat. No.: B8371179
M. Wt: 255.34 g/mol
InChI Key: FCRJTNDTAFMKBA-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes imidazole, thiazole, and pyridine moieties, making it a versatile scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine typically involves a multi-step process. One common method starts with the protection of the amino group, followed by condensation and cyclization reactions. For instance, piperidone can be used as a starting material, undergoing sequential amino protection, condensation, cyclization, and deprotection reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that certain derivatives of this compound can bind strongly to kinases linked to cancer cell lines . This binding can inhibit the activity of these kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine stands out due to its unique fused ring system that combines imidazole, thiazole, and pyridine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

InChI

InChI=1S/C14H13N3S/c1-2-4-10(5-3-1)11-9-17-12-6-7-15-8-13(12)18-14(17)16-11/h1-5,9,15H,6-8H2

InChI Key

FCRJTNDTAFMKBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N3C=C(N=C3S2)C4=CC=CC=C4

Origin of Product

United States

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